2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
This compound likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid” are not available, similar compounds such as 3-Nitrophenylacetic acid are obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .Scientific Research Applications
Synthesis and Catalytic Applications
One notable application of compounds related to 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid involves the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are synthesized via aryl C–H activation of related ligands, demonstrating potential in asymmetric catalysis due to their chiral structures and ability to facilitate various reactions (Yang et al., 2011).
Hydrolytic Catalysis
Imidazole-4-carbohydroxamic acids, derivatives of imidazolecarboxylic acid, have been explored for their catalytic hydrolysis capabilities. They show promising results in the hydrolysis of p-nitrophenyl acetate, proceeding via the formation and subsequent decomposition of the acetyl hydroxamate intermediate, suggesting applications in enzyme mimetics and industrial catalysis (Kunitake & Horie, 1975).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The structural diversity and functional adaptability of imidazole and carboxylic acid-based ligands have led to the development of a variety of metal-organic frameworks and coordination polymers. These materials exhibit potential for gas storage, separation, and catalysis. For instance, a series of coordination polymers synthesized from imidazole-based multi-carboxylate ligands showcase diverse architectures, demonstrating the versatile coordination abilities and potential applications in gas storage and separation (Guo et al., 2013).
Sensing and Detection
Imidazole-based compounds have also found applications in sensing, where they contribute to the development of luminescent sensors for detecting metal ions, organic molecules, and environmental pollutants. For example, metal-organic frameworks with imidazole-containing ligands have been reported to exhibit selective CO2 capture and multiresponsive luminescence sensing capabilities, highlighting their potential in environmental monitoring and pollutant detection (Feng et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors, contributing to their diverse biological activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes at the molecular level that result in its biological effects .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as penicillin G acylase, which is involved in the hydrolysis of penicillin to produce 6-aminopenicillanic acid . The interaction between this compound and penicillin G acylase is characterized by the binding of the nitrophenyl group to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces, further influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . These changes can affect gene expression by altering the transcriptional activity of specific genes, ultimately impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitrophenyl group of this compound can form covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the overall biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Over time, the degradation products of this compound can accumulate and potentially interfere with experimental outcomes. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in enzyme expression or activity, which can influence the observed effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects on cellular and physiological functions . As the dosage increases, the compound’s impact on biochemical pathways and cellular processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects may also be observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. The metabolic flux of this compound can influence the levels of metabolic intermediates and end products, thereby affecting overall cellular metabolism. Additionally, the interaction of this compound with specific enzymes, such as cytochrome P450s, can modulate its metabolic fate and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its impact on cellular functions.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-5-11-9(12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJFFHQKNQTVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601494-32-0 | |
Record name | 2-(3-nitrophenyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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